molecular formula C20H18O5 B192169 Lupiwighteone CAS No. 104691-86-3

Lupiwighteone

Cat. No.: B192169
CAS No.: 104691-86-3
M. Wt: 338.4 g/mol
InChI Key: YGCCASGFIOIXIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lupiwighteone can be synthesized through the prenylation of genistein, an isoflavone, using prenyltransferase enzymes. The reaction typically involves the use of dimethylallyl diphosphate as the prenyl donor . The reaction conditions include maintaining an appropriate pH and temperature to ensure enzyme activity.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly the roots of yellow lupin. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Lupiwighteone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ethers, esters, and quinones .

Scientific Research Applications

Lupiwighteone has a wide range of scientific research applications:

Mechanism of Action

Lupiwighteone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Lupiwighteone is unique due to its prenyl group at the C-8 position, which enhances its biological activities. Similar compounds include:

This compound stands out due to its potent anticancer and antimicrobial activities, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCCASGFIOIXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132953
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104691-86-3
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104691-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lupiwighteone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lupiwighteone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Lupiwighteone and where is it found?

A1: this compound is a prenylated isoflavone, a type of naturally occurring compound found in various plant species. It has been identified in plants like Glycyrrhiza glabra (licorice), various Lupinus species (lupins), and Lotus pedunculatus. [, ]

Q2: What are the reported biological activities of this compound?

A2: this compound has demonstrated potential in various biological assays. Studies indicate it possesses antioxidant and antimicrobial properties. [] Importantly, research suggests it may have antitumor activity, specifically demonstrating cytotoxic effects against human prostate carcinoma cells (DU-145). []

Q3: How does this compound exert its antitumor effects?

A3: Research suggests that this compound targets multiple pathways in DU-145 prostate cancer cells. It appears to induce cell cycle arrest and apoptosis, which is programmed cell death. [] This is supported by evidence of mitochondrial membrane potential loss and increased intracellular reactive oxygen species (ROS) levels upon this compound treatment. []

Q4: Are there any molecular targets of this compound identified in antitumor studies?

A4: Yes, this compound treatment in DU-145 cells has been linked to altered protein expression. It appears to upregulate pro-apoptotic proteins like Bax, cytochrome c, caspase-3, and PARP-1. [] Concurrently, it downregulates anti-apoptotic protein Bcl-2 and proteins involved in cell survival and growth, such as procaspase-9 and p-Akt. [] These findings point towards a mechanism involving the intrinsic apoptotic pathway.

Q5: Does this compound impact angiogenesis?

A5: Preliminary evidence suggests that this compound might possess antiangiogenic properties. In vitro studies using human umbilical vein endothelial cells (HUVECs) show that this compound inhibits their growth. [] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, implying this compound's potential to suppress tumor development through multiple mechanisms.

Q6: What is the chemical structure of this compound?

A6: this compound is a prenylated isoflavone, meaning it has an isoflavone core structure with an additional prenyl group attached. Its chemical name is 5,7,4'-trihydroxy-8-(3,3-dimethylallyl)isoflavone. []

Q7: What are some of the methods used to synthesize this compound?

A7: this compound has been chemically synthesized using various methods. One approach involves a palladium-catalyzed coupling reaction to introduce the prenyl group to the isoflavone core, followed by catalytic hydrogenation and dehydration steps. [, ] Another method utilizes a para-Claisen–Cope rearrangement as a key step in the synthesis. [, ]

Q8: What other compounds are often found alongside this compound in plant extracts?

A8: this compound is frequently found alongside other isoflavones and flavonoids in plants. These include compounds like wighteone, luteone, genistein, formononetin, and various others, depending on the specific plant species. [, , ] Additionally, triterpenoids, steroids, and other classes of natural products may also be present.

Q9: Are there any analytical techniques used to identify and quantify this compound?

A9: Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize and confirm the structure of this compound. [, ] High-performance liquid chromatography (HPLC) coupled with UV detection or MS is a standard technique for quantification, particularly in complex mixtures like plant extracts. [, ]

Q10: Has this compound been tested in any animal models of disease?

A10: While specific studies on this compound's effects in animal models are limited in the provided literature, one study using a mouse model of ischemic stroke showed that a traditional Chinese medicine formulation containing this compound reduced cerebral infarction volume. [] This suggests potential neuroprotective effects, but further research is needed to confirm this and explore its mechanism of action.

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